molecular formula C71H112Cl2N24O18S B12650335 Bombesin dihydrochloride CAS No. 33910-70-2

Bombesin dihydrochloride

Cat. No.: B12650335
CAS No.: 33910-70-2
M. Wt: 1692.8 g/mol
InChI Key: VMJYQBARVAILCT-RDVJJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bombesin dihydrochloride typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bombesin dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine can affect the peptide’s binding affinity to its receptors .

Scientific Research Applications

Bombesin dihydrochloride has numerous scientific research applications:

Mechanism of Action

Bombesin dihydrochloride exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the neuromedin-B receptor and the gastrin-releasing peptide receptor. These receptors are involved in processes such as cell proliferation, inflammation, and hormone release .

Comparison with Similar Compounds

Bombesin dihydrochloride is compared with other similar compounds, such as:

This compound is unique due to its high affinity for bombesin receptors and its potential as a therapeutic and diagnostic agent in cancer research .

Properties

CAS No.

33910-70-2

Molecular Formula

C71H112Cl2N24O18S

Molecular Weight

1692.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;dihydrochloride

InChI

InChI=1S/C71H110N24O18S.2ClH/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;;/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);2*1H/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-;;/m0../s1

InChI Key

VMJYQBARVAILCT-RDVJJKDBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.